N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021256-35-8
Cat. No.: VC11949454
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021256-35-8 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-15(2)29-24(32)23-22(20(13-26-23)17-8-5-4-6-9-17)28-25(29)33-14-21(31)27-19-11-7-10-18(12-19)16(3)30/h4-13,15,26H,14H2,1-3H3,(H,27,31) |
| Standard InChI Key | QHDTUVJAAMPFNL-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C |
| Canonical SMILES | CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by a multi-ring system that integrates a pyrrolo[3,2-d]pyrimidin core substituted with phenyl, propan-2-yl, and acetylphenyl groups. The sulfanyl acetamide side chain further diversifies its electronic and steric profile, potentially enhancing its binding affinity to biological targets.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1021256-35-8 |
| Molecular Formula | C<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S |
| Molecular Weight | 460.5 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| logP | 4.14 (predicted) |
| Polar Surface Area | 70.3 Ų |
The compound’s moderate lipophilicity (logP ≈ 4.14) suggests favorable membrane permeability, while its polar surface area (70.3 Ų) aligns with guidelines for potential oral bioavailability. The presence of both electron-rich (aromatic) and electron-deficient (pyrimidinone) regions may facilitate interactions with diverse biological targets, though empirical validation is pending.
Synthesis and Chemical Reactions
The synthesis of this compound involves a multi-step sequence emphasizing cyclization and functional group interconversion. While exact reaction conditions remain proprietary, generalized protocols can be inferred from analogous heterocyclic systems.
Key Synthetic Steps:
-
Core Formation: The pyrrolo[3,2-d]pyrimidin scaffold is likely constructed via cyclocondensation of a substituted pyrrole with a pyrimidine precursor, facilitated by acid or base catalysis.
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Sulfanyl Acetamide Incorporation: A nucleophilic substitution reaction introduces the sulfanyl acetamide moiety, with the thiol group displacing a leaving group (e.g., chloride) on the pyrimidin ring.
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Substituent Installation: Phenyl and propan-2-yl groups are introduced through Suzuki-Miyaura coupling or alkylation reactions, optimizing steric and electronic effects.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Cyclization | Acetic anhydride, 80–100°C |
| Sulfanyl Incorporation | Thioacetic acid, DMF, RT |
| Final Functionalization | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 70°C |
Yield optimization reportedly hinges on solvent choice (e.g., DMF for polar aprotic environments) and stringent temperature control.
| Factor | Optimal Condition |
|---|---|
| Temperature | -20°C (long-term) |
| Light Exposure | Amber glass, inert atmosphere |
| pH Stability | Neutral (6.0–8.0) |
Decomposition under acidic or alkaline conditions suggests susceptibility to hydrolytic cleavage of the acetamide bond. Thermal gravimetric analysis (TGA) data, though unavailable, would further clarify decomposition thresholds.
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